2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide is a chiral amide compound known for its applications in asymmetric synthesis and its role in forming enantiomerically enriched olefins . This compound is utilized in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide typically involves the reaction of N-methyl-4-methylbenzenesulfonamide with phenylacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide is widely used in scientific research due to its versatile applications:
Chemistry: Used in asymmetric synthesis to prepare enantiomerically enriched compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide involves its interaction with specific molecular targets. The compound acts as a nucleophile in various reactions, facilitating the formation of new chemical bonds. The sulfonamide group plays a crucial role in stabilizing the transition state during the reaction, thereby enhancing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-methyl4-methylbenzenesulfonamido)acetic acid
- 2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetic acid
Uniqueness
2-(N-methyl4-methylbenzenesulfonamido)-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form enantiomerically enriched products sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-8-10-15(11-9-13)22(20,21)18(2)12-16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFYOVAOBJTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.